Cas no 126334-26-7 (4'-Bromononanophenone, 98%)

4'-Bromononanophenone (98%) is a brominated aromatic ketone with the molecular formula C₁₅H₂₁BrO. This high-purity compound is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of the bromine substituent at the para position enhances its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, making it valuable for constructing complex molecular frameworks. With a purity of 98%, it ensures consistent performance in synthetic applications. The compound’s well-defined structure and reliable reactivity profile make it a preferred choice for researchers requiring precise functionalization in target molecules. Proper handling and storage under inert conditions are recommended to maintain stability.
4'-Bromononanophenone, 98% structure
4'-Bromononanophenone, 98% structure
Product Name:4'-Bromononanophenone, 98%
CAS No:126334-26-7
MF:C15H21BrO
MW:297.230643987656
CID:91610
PubChem ID:23117403
Update Time:2025-08-05

4'-Bromononanophenone, 98% Chemical and Physical Properties

Names and Identifiers

    • 4'-Bromononanophenone
    • 1-(4-bromophenyl)nonan-1-one
    • 1-Bromo-4-nonanoylbenzene
    • 1-Nonanone,1-(4-bromophenyl)
    • 4′-Bromononanophenone
    • 1-Nonanone,1-(4-bromophenyl)-
    • 1-(4-Bromo-phenyl)-nonan-1-one
    • 4'-Bromononanophenone, 98%
    • CS-0444009
    • 126334-26-7
    • 4/'-Bromononanophenone, 98per cent
    • SCHEMBL4293741
    • JIVVSHXGCFTTTG-UHFFFAOYSA-N
    • DTXSID80630768
    • MFCD09953463
    • AKOS012536018
    • 1-Nonanone, 1-(4-bromophenyl)-
    • DB-253144
    • MDL: MFCD09953463
    • Inchi: 1S/C15H21BrO/c1-2-3-4-5-6-7-8-15(17)13-9-11-14(16)12-10-13/h9-12H,2-8H2,1H3
    • InChI Key: JIVVSHXGCFTTTG-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(CCCCCCCC)=O

Computed Properties

  • Exact Mass: 296.07800
  • Monoisotopic Mass: 296.07758g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 8
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 5.8
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Color/Form: White crystals
  • Density: 1.176
  • Melting Point: 67-69°C
  • Boiling Point: 138-140°C/0.1mm
  • Flash Point: 138-140°C/0.1mm
  • Refractive Index: 1.516
  • PSA: 17.07000
  • LogP: 5.38240
  • Solubility: Insoluble in water

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4'-Bromononanophenone, 98% Production Method

Additional information on 4'-Bromononanophenone, 98%

Professional Introduction to 4'-Bromononanophenone, 98% (CAS No: 126334-26-7)

4'-Bromononanophenone, 98%, identified by the Chemical Abstracts Service registry number CAS No: 126334-26-7, is a high-purity organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its brominated aromatic structure, serves as a versatile intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents and advanced materials. Its molecular formula, C17H17BrO, underscores its role as a building block for more complex molecules, making it invaluable in both academic and industrial settings.

The synthesis and application of 4'-Bromononanophenone are closely tied to the evolving landscape of medicinal chemistry. Recent studies have highlighted its utility in the preparation of biologically active compounds, including kinase inhibitors and anti-inflammatory agents. The bromine substituent at the para position of the phenone ring enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations are pivotal in constructing heterocyclic scaffolds that mimic natural products and exhibit potent pharmacological properties.

In the realm of drug discovery, 4'-Bromononanophenone has been employed in the development of small-molecule probes to investigate enzyme mechanisms and cellular pathways. For instance, researchers have leveraged this compound to design inhibitors targeting specific proteases involved in cancer progression. The high purity (98%) ensures minimal impurities that could interfere with biochemical assays, making it an ideal candidate for precision medicine applications. The compound’s stability under various reaction conditions further underscores its reliability in multi-step synthetic protocols.

The role of 4'-Bromononanophenone extends beyond pharmaceuticals into the domain of materials science. Its aromatic structure and bromine moiety make it a suitable precursor for polymer additives and liquid crystal materials. In recent years, there has been growing interest in using brominated phenones to enhance the thermal stability and flame retardancy of polymers. This application aligns with global efforts to develop sustainable and safer materials without compromising performance.

Advances in computational chemistry have also facilitated the optimization of synthetic routes for 4'-Bromononanophenone. Molecular modeling studies predict that modifications to its substituents can fine-tune its electronic properties, thereby influencing its biological activity. Such insights are derived from quantum mechanical calculations that simulate the interaction between 4'-Bromononanophenone and biological targets at an atomic level. This interdisciplinary approach merges organic synthesis with bioinformatics, accelerating the discovery pipeline for novel therapeutics.

The industrial production of 4'-Bromononanophenone adheres to stringent quality control measures to maintain its high purity. Manufacturers employ advanced purification techniques such as recrystallization and column chromatography to isolate the desired product from potential byproducts. These processes ensure that researchers receive a consistent supply of material suitable for sensitive experiments, including high-throughput screening (HTS) campaigns.

Future research directions may explore greener synthetic methodologies for 4'-Bromononanophenone, leveraging biocatalysis or flow chemistry to reduce environmental impact. Additionally, investigations into its derivatives could uncover new applications in nanotechnology, where functionalized phenones contribute to the design of smart materials with tailored properties. The versatility of this compound underscores its enduring relevance in cutting-edge scientific endeavors.

In conclusion, 4'-Bromononanophenone (CAS No: 126334-26-7) represents a cornerstone in modern chemical synthesis, bridging pharmaceutical innovation with advanced material science. Its structural features and reactivity make it indispensable for researchers aiming to develop next-generation therapeutics and functional materials. As scientific methodologies continue to evolve, this compound will undoubtedly remain at the forefront of discovery, driving progress across multiple disciplines.

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